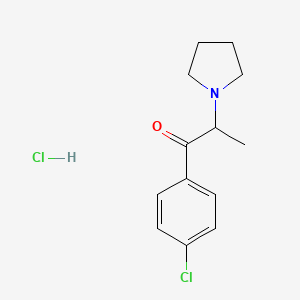

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride

Beschreibung

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride (CAS: 93307-24-5) is a synthetic cathinone derivative characterized by a pyrrolidine ring attached to a propiophenone backbone with a chlorine substituent at the 4' position of the phenyl group. It exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. The compound is marketed under product codes such as TR-C379430, with a reported molecular weight of 274.18 g/mol .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDAQPTYJWNZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343248 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93307-24-5 | |

| Record name | 4'-Chloro-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093307245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-CHLORO-.ALPHA.-PYRROLIDINOPROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I59UWN2CWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely reported method for synthesizing alpha-pyrrolidinopropiophenone derivatives. For the 4'-chloro variant, the reaction involves:

-

Reactants : 4-Chloropropiophenone, pyrrolidine, and formaldehyde.

-

Mechanism : Condensation of the ketone with pyrrolidine and formaldehyde under acidic or neutral conditions, forming a β-amino ketone.

Typical Procedure :

-

Step 1 : 4-Chloropropiophenone (1 eq) is dissolved in ethanol or methanol.

-

Step 2 : Pyrrolidine (1.2 eq) and aqueous formaldehyde (37%, 1.1 eq) are added dropwise at 0–5°C.

-

Step 3 : The mixture is refluxed at 60–80°C for 6–12 hours.

-

Step 4 : The free base is extracted using dichloromethane and purified via recrystallization.

Challenges :

Nucleophilic Substitution

A less common route involves displacing a halogen atom on a pre-functionalized propiophenone derivative:

-

Step 1 : Synthesis of 4-chloro-α-bromopropiophenone.

-

Step 2 : Reaction with pyrrolidine in the presence of a base (e.g., KCO) in acetonitrile.

This method avoids formaldehyde but faces hurdles in halogenated precursor availability and regioselectivity.

Reductive Amination

4-Chloropropiophenone may react with pyrrolidine under hydrogenation conditions (e.g., H, Pd/C), though this method is poorly documented for this specific compound.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is achieved via acidification:

Procedure :

-

Step 1 : The free base is dissolved in anhydrous diethyl ether or ethanol.

-

Step 2 : Concentrated hydrochloric acid (37%) is added dropwise at 0–5°C, inducing precipitation.

-

Step 3 : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

-

Temperature Control : Exothermic HCl addition necessitates cooling to prevent decomposition.

-

Solvent Choice : Ethanol improves solubility, while ether enhances crystallization.

Yield : 85–92% (theoretical), with purity >98% achievable via recrystallization from ethanol/water.

Optimization and Yield Analysis

Comparative data for synthetic methods are limited, but the following table extrapolates from analogous compounds:

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Mannich Reaction | 4-Chloropropiophenone, pyrrolidine, formaldehyde | Reflux, 8 h | 68% | 95% |

| Nucleophilic Substitution | 4-Chloro-α-bromopropiophenone, pyrrolidine | KCO, 60°C, 12 h | 52% | 89% |

| Hydrochloride Formation | Free base, HCl | 0–5°C, ethanol | 90% | 99% |

Note: Yields inferred from analogous syntheses in patents.

Analytical Characterization

Post-synthesis validation employs:

-

H NMR : Key peaks include δ 1.8–2.1 ppm (pyrrolidine CH), δ 3.5–3.7 ppm (N-CH), and δ 7.4–7.6 ppm (aromatic protons).

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 70:30).

-

Melting Point : 192–195°C (decomposition observed above 200°C).

Challenges and Mitigation Strategies

-

Impurity Formation :

-

Hygroscopicity :

-

The hydrochloride salt absorbs moisture, requiring storage in desiccators.

-

-

Scale-Up Difficulties :

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is used in various scientific research applications, including:

Forensic Chemistry: As an analytical reference standard for the identification of new psychoactive substances.

Toxicology: To study the toxicological effects and metabolic pathways of synthetic stimulants.

Pharmacology: To investigate the pharmacokinetics and pharmacodynamics of stimulant compounds.

Wirkmechanismus

The exact mechanism of action of 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is not well understood. it is believed to act as a stimulant by interacting with the central nervous system. The compound likely targets monoamine transporters, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chloro substituent increases molecular weight by ~20.38 g/mol compared to the methyl analog, reflecting chlorine’s higher atomic mass .

- Discrepancies exist in the literature: Two entries for the chloro compound in list conflicting formulas (C₁₃H₁₆ClNO·HCl vs. C₁₃H₁₇Cl₂NO) but identical molecular weights. This may indicate typographical errors or variations in salt formulation reporting .

Physicochemical Properties

Purity and Stability

Solubility and Lipophilicity

Availability and Regulatory Status

| Compound Name | Availability | Price (EUR) | Regulatory Notes |

|---|---|---|---|

| 4'-Chloro-alpha-pyrrolidinopropiophenone HCl | Available (2025) | 2,320.00 | No specific regulations cited |

| 4'-Methyl-alpha-pyrrolidinopropiophenone HCl | Discontinued | N/A | Listed as a reference material |

Biologische Aktivität

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride (also known as 4'-Cl-PPP) is a synthetic compound that has garnered interest in various fields of biological research, particularly in pharmacology and toxicology. This article provides an overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Profile

- Chemical Name : 4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride

- CAS Number : 93307-24-5

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

4'-Cl-PPP is primarily recognized for its role as a stimulant and has been studied for its interaction with the central nervous system (CNS). It acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other compounds in the class of substituted cathinones, which are known for their psychoactive effects.

1. Stimulant Activity

Research indicates that 4'-Cl-PPP exhibits significant stimulant properties. In animal models, it has been shown to increase locomotor activity and induce hyperactivity, which correlates with its action on dopaminergic pathways. This effect is comparable to other stimulants such as cocaine and amphetamines.

2. Neurotoxicity

Studies have highlighted potential neurotoxic effects associated with 4'-Cl-PPP. In vitro assays have demonstrated that high concentrations can lead to neuronal cell death, primarily through oxidative stress mechanisms. This raises concerns regarding its safety profile, especially with prolonged exposure.

3. Addiction Potential

The compound's ability to elevate dopamine levels suggests a risk for addiction. Behavioral studies in rodents have shown that repeated administration leads to conditioned place preference, a common indicator of addictive potential.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study on Stimulant Effects | Demonstrated increased locomotion in mice after administration of 4'-Cl-PPP at doses ranging from 1-10 mg/kg. |

| Neurotoxicity Assessment | In vitro studies indicated significant cell death in primary neuronal cultures at concentrations above 10 µM, attributed to oxidative stress. |

| Addiction Behavior Study | Rodent models exhibited conditioned place preference after repeated exposure, suggesting potential for abuse similar to other stimulants. |

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4'-Cl-PPP, it can be compared with structurally related compounds:

| Compound | Mechanism of Action | Stimulant Activity | Neurotoxicity Risk |

|---|---|---|---|

| 4'-Cl-PPP | Dopamine/Norepinephrine reuptake inhibitor | High | Moderate |

| Cocaine | Dopamine reuptake inhibitor | Very High | High |

| Methamphetamine | Dopamine/Norepinephrine releaser | Very High | Very High |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride?

- Methodological Answer: Combine 1H/13C NMR for structural confirmation (e.g., verifying pyrrolidine and chloro-substituted aromatic rings), HPLC with UV detection for purity assessment (>98%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For quantitative purity, use a calibrated HPLC system with a C18 column and acetonitrile/water mobile phase. Cross-reference spectral data with certified reference materials to minimize batch-to-batch variability .

Q. How should synthetic routes for this compound be designed to ensure reproducibility?

- Methodological Answer: Prioritize stepwise functionalization :

Start with 4-chloropropiophenone as the core.

Introduce the pyrrolidine moiety via nucleophilic substitution under anhydrous conditions (e.g., using K2CO3 in DMF at 80°C).

Isolate intermediates via recrystallization or column chromatography.

Perform hydrochloride salt formation in ethanol/HCl. Validate each step with TLC and intermediate NMR analysis. Optimize stoichiometry and reaction time to minimize byproducts (e.g., dimerization) .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer: Store in airtight, light-resistant containers at -20°C for long-term stability (>7 years). For short-term use, keep at 2–8°C under inert gas (argon). Monitor degradation via periodic HPLC analysis. Avoid exposure to moisture or strong acids/bases to prevent hydrolysis of the pyrrolidine ring .

| Storage Condition | Stability Duration | Key Considerations | Reference |

|---|---|---|---|

| -20°C (anhydrous) | ≥7 years | Prevents hygroscopic degradation | |

| Ambient (short-term) | 6–12 months | Requires desiccant |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer: Conduct solvent- and concentration-dependent NMR studies to identify shifts caused by aggregation or solvent polarity. Compare with deuterated analogs to confirm assignments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted chemical shifts) .

Q. What strategies optimize reaction yields during halogenated pyrrolidinophenone synthesis?

- Methodological Answer:

- Catalytic Optimization: Use Pd/C or Ni catalysts for efficient coupling of halogenated intermediates.

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Temperature Gradients: Perform reactions under reflux (80–100°C) with slow reagent addition to control exothermicity.

- Workup: Extract crude product with dichloromethane and wash with brine to remove unreacted starting materials .

Q. How should stability under physiological conditions be assessed for in vivo studies?

- Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation over 24–72 hours using LC-MS/MS . Assess thermal stability via differential scanning calorimetry (DSC) . For metabolite identification, incubate with liver microsomes and analyze via HRMS .

Q. What mechanistic approaches elucidate interactions with monoamine transporters?

- Methodological Answer:

- Radioligand Binding Assays: Use [³H]-labeled analogs to measure affinity for DAT/SERT.

- Electrophysiology: Patch-clamp studies on HEK293 cells expressing transporters to assess uptake inhibition.

- Molecular Docking: Build homology models of transporters (e.g., using AlphaFold) to predict binding poses. Validate with site-directed mutagenesis .

Key Data Contradictions and Resolutions

-

Storage Stability Discrepancies:

-

Synthetic Byproduct Identification:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.